molecular formula C8H6BrNO4 B12824280 3-Bromo-6-methyl-2-nitrobenzoic acid

3-Bromo-6-methyl-2-nitrobenzoic acid

Cat. No.: B12824280
M. Wt: 260.04 g/mol
InChI Key: SYALJYXPSDISHZ-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-2-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. It is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a benzene ring, along with a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methyl-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method is the nitration of 3-bromo-6-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-6-methyl-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-methyl-2-nitrobenzoic acid depends on its specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

  • 3-Bromo-2-methylbenzoic acid
  • 3-Methyl-2-nitrobenzoic acid
  • 2-Bromo-3-nitrobenzoic acid

Comparison: 3-Bromo-6-methyl-2-nitrobenzoic acid is unique due to the specific positioning of its substituents, which affects its chemical reactivity and physical properties. For example, the presence of both a bromine atom and a nitro group on the benzene ring can lead to distinct electrophilic substitution patterns compared to similar compounds .

Properties

Molecular Formula

C8H6BrNO4

Molecular Weight

260.04 g/mol

IUPAC Name

3-bromo-6-methyl-2-nitrobenzoic acid

InChI

InChI=1S/C8H6BrNO4/c1-4-2-3-5(9)7(10(13)14)6(4)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

SYALJYXPSDISHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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